(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
Overview
Description
“®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” is a chemical compound with the empirical formula C9H15NO4 . It is also known by the synonyms 1-Boc-L-azetidine-2-carboxylic acid and 1-Boc- (S)-azetidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of “®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” involves the reaction of D-azetidine-carboxylic acid with BoC2O in a mixture of water and dioxane at 0°C. The mixture is stirred at room temperature for 1 hour. After concentration, ether and water are added to the residue. The aqueous layer is acidified with 2N HCl to pH 3-4, and then extracted with ethyl acetate. The organic layer is dried and concentrated to give the product in quantitative yield .Physical And Chemical Properties Analysis
“®-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid” is a solid compound . It has a molecular weight of 201.22 . Its solubility and other physicochemical properties such as the number of heavy atoms, fraction Csp3, number of rotatable bonds, number of H-bond acceptors and donors, molar refractivity, TPSA, and lipophilicity have been calculated .Safety And Hazards
The compound is labeled with the signal word “Warning”. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJVSDZKYYXDDN-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426544 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid | |
CAS RN |
228857-58-7 | |
Record name | (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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